(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
(2R,4S)-5-ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO6/c1-5-19-10(17)8(6-7(13)9(15)16)14-11(18)20-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,18)(H,15,16)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXCXKWLHBYTDF-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)O)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C[C@H](C(=O)O)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H21FNO6 |
| Molecular Weight | 275.30 g/mol |
| CAS Number | 65487-73-2 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of amino acids and other biomolecules.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways that regulate growth and metabolism.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Properties :
- Inflammation Model :
- Enzyme Interaction Studies :
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies have suggested that compounds similar to (2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid exhibit promising anticancer properties. Research indicates that the incorporation of fluorine into organic molecules can enhance their metabolic stability and bioactivity against cancer cells .
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways associated with diseases such as cancer and diabetes. Studies have shown that modifications in amino acid structures can lead to increased binding affinities with target enzymes, thereby inhibiting their activity .
- Drug Design : The compound's structural features allow for modifications that can optimize pharmacokinetic properties. For instance, altering the ethoxy and fluoro groups can lead to variations in solubility and absorption rates, which are critical for effective drug formulation .
Biochemical Applications
- Bioconjugation : The presence of functional groups in this compound makes it suitable for bioconjugation processes. It can be linked to biomolecules such as peptides or proteins to create targeted drug delivery systems .
- Synthesis of Peptide Derivatives : This compound can be utilized in the synthesis of peptide derivatives that may possess enhanced biological activity. The incorporation of ethoxy and fluoro groups into peptide sequences could improve stability against enzymatic degradation .
Case Study 1: Antitumor Activity
A study investigated the effects of fluorinated compounds on tumor cell lines. Results indicated that this compound showed significant cytotoxicity against specific cancer cells compared to non-fluorinated analogs. This suggests its potential as a lead compound for further development in cancer therapy.
Case Study 2: Enzyme Interaction
Research focused on the interaction between this compound and a key enzyme involved in glucose metabolism. The findings demonstrated a competitive inhibition mechanism, suggesting that it could be developed into a therapeutic agent for managing diabetes by regulating blood sugar levels.
Comparison with Similar Compounds
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Structure : Differs by replacing the ethoxy-oxo group (C5) with a hydroxyl group and lacks the C2 fluorine.
- Synthesis: Likely involves Boc-protection of an amine intermediate, analogous to methods for related pentanoic acids .
(4S)-4-{[(Benzyloxy)carbonyl]amino}-5-isopropoxy-5-oxopentanoic acid
- Structure : Substitutes the Boc group with a benzyloxycarbonyl (Cbz) group and uses isopropoxy instead of ethoxy at C4.
- Properties: The Cbz group offers different deprotection kinetics (acid-labile Boc vs. hydrogenolysis-sensitive Cbz). Isopropoxy may enhance steric hindrance, reducing enzymatic degradation compared to ethoxy .
5-(4-Fluorophenyl)-5-oxopentanoic acid
- Structure : Replaces the C5 ethoxy-oxo group with a 4-fluorophenyl-oxo moiety.
- This compound’s molecular weight (210.2 g/mol) is lower due to the absence of the Boc group .
Stereochemical and Positional Isomers
- Fluorine Position: The C2 fluorine in the target compound contrasts with C5-fluorinated analogs (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid). Fluorine at C2 may influence acidity (pKa) of the carboxylic acid and hydrogen-bonding capacity .
- Boc vs. Other Protecting Groups : Compared to Cbz (), the Boc group in the target compound provides better stability under basic conditions but requires acidic conditions for removal, impacting synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
